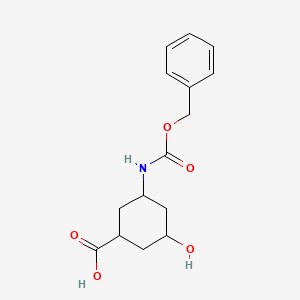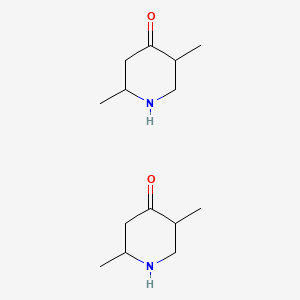
trans-2,5-Dimethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2,5-Dimethylpiperidin-4-one: is a heterocyclic organic compound with the molecular formula C7H13NO It contains a six-membered piperidine ring with two methyl groups at the 2 and 5 positions and a ketone group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One method involves the asymmetric synthesis of chiral cis- and trans-3-alkyl-4-aminopiperidines.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under specific conditions to form the piperidine ring.
Industrial Production Methods: Industrial production methods for trans-2,5-Dimethylpiperidin-4-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2,5-Dimethylpiperidin-4-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different piperidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction can produce piperidinol compounds .
Scientific Research Applications
Chemistry: trans-2,5-Dimethylpiperidin-4-one is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-2,5-Dimethylpiperidin-4-one and its derivatives involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
trans-2,5-Dimethylpiperazine: This compound shares a similar piperidine ring structure but with different functional groups.
2,5-Dimethylpyrrolidine: Another related compound with a five-membered ring instead of a six-membered piperidine ring.
Uniqueness: trans-2,5-Dimethylpiperidin-4-one is unique due to its specific substitution pattern and the presence of a ketone group at the 4 position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
2,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/2C7H13NO/c2*1-5-4-8-6(2)3-7(5)9/h2*5-6,8H,3-4H2,1-2H3 |
InChI Key |
WUDAAKKHLQRRCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(CN1)C.CC1CC(=O)C(CN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


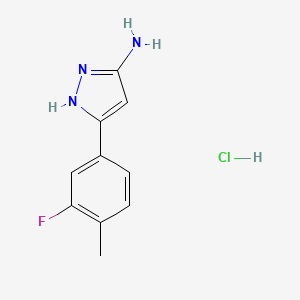
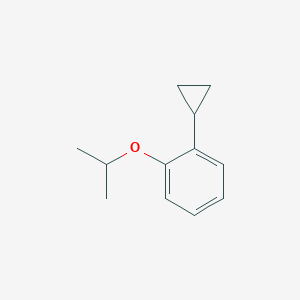


![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
![6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)
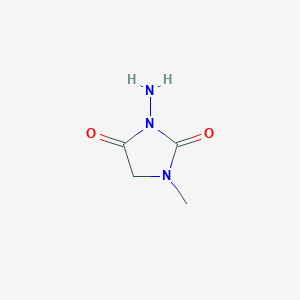

![1-Hydroxy-3H-benzo[f]chromen-3-one](/img/structure/B13696820.png)


![2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B13696841.png)
